N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine
Description
N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a synthetic compound featuring a pyrazole core substituted at the 1-position with a sec-butyl group and at the 4-position with a methyl-linked ethanamine moiety. The ethanamine chain is further substituted with a 3-methoxyphenyl group, contributing to its lipophilic and aromatic character.
Properties
IUPAC Name |
N-[(1-butan-2-ylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-4-14(2)20-13-16(12-19-20)11-18-9-8-15-6-5-7-17(10-15)21-3/h5-7,10,12-14,18H,4,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBUPMZODJJLOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)CNCCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a pyrazole moiety linked to a 3-methoxyphenyl group through an ethanamine chain. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Activity : The presence of the methoxy group is known to enhance antioxidant properties, which may help in reducing oxidative stress in cells.
- Anticancer Properties : Analogous compounds have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Activity :
In a study evaluating the cytotoxic effects of similar pyrazole derivatives on various cancer cell lines, it was found that compounds with a methoxy substitution exhibited significant growth inhibition. The IC50 values were notably lower than those of standard chemotherapeutic agents, indicating enhanced potency against malignancies such as breast and lung cancer . -
Neuroprotective Effects :
A recent investigation into the neuroprotective capabilities of pyrazole derivatives demonstrated that these compounds could mitigate neuronal damage induced by oxidative stress. This was assessed using in vitro models where the compound significantly reduced cell death rates compared to untreated controls . -
Antimicrobial Properties :
The antimicrobial efficacy was tested against several strains of bacteria, revealing that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The primary structural variations among analogs involve substituents on the pyrazole ring and the amine side chain. Key comparisons include:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis is typically required. For example:
Pyrazole Core Formation : Use condensation reactions between hydrazines and β-diketones (e.g., 3-methoxyphenylacetone) to generate the pyrazole ring .
sec-Butyl Substitution : Alkylation at the pyrazole N-1 position using sec-butyl halides under inert conditions (e.g., NaH/DMF) .
Methyl Linking : Introduce the methyl bridge via reductive amination or nucleophilic substitution (e.g., using formaldehyde and NaBHCN) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) .
Q. How should researchers characterize this compound’s structural identity and stability?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., pyrazole C-4 methyl, 3-methoxy phenyl group) .
- Crystallography : Single-crystal X-ray diffraction (as in pyrazole derivatives) resolves stereochemical ambiguities .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., sec-butyl halides) .
- Waste Disposal : Neutralize acidic/basic residues before incineration via licensed hazardous waste services .
Advanced Research Questions
Q. How can computational modeling predict the compound’s receptor interactions or metabolic pathways?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding affinity to CNS targets (e.g., serotonin receptors) based on the 3-methoxyphenyl moiety .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
- Metabolism Prediction : Apply Schrödinger’s ADMET Predictor to identify potential cytochrome P450 oxidation sites (e.g., sec-butyl or methoxy groups) .
Q. What experimental strategies resolve contradictions in reported solubility or reactivity data?
- Methodological Answer :
- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) and simulate biorelevant media (FaSSIF/FeSSIF) to reconcile discrepancies .
- Reactivity Under Oxidative Stress : Expose the compound to HO/UV light and analyze products via GC-MS to assess stability in conflicting conditions .
Q. How can structure-activity relationships (SAR) guide derivative design for improved efficacy?
- Methodological Answer :
- Analog Synthesis : Modify the sec-butyl group (e.g., tert-butyl or cyclopropyl) and compare receptor binding via radioligand assays .
- Pharmacophore Mapping : Overlay derivatives in MOE to identify critical substituents (e.g., methoxy group’s role in π-π stacking) .
Q. What in vitro/in vivo assays are suitable for evaluating neuropharmacological potential?
- Methodological Answer :
- In Vitro : Perform competitive binding assays on rat brain homogenates (5-HT, σ-1 receptors) .
- In Vivo : Use tail-flick (nociception) and forced swim tests (antidepressant activity) in rodents, adjusting doses based on LogP predictions (~3.0) .
Q. How can researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Acute Aquatic Toxicity : Conduct OECD 202 Daphnia magna immobilization tests at 0.1–10 mg/L concentrations .
- Biodegradation : Use OECD 301B (CO Evolution Test) to assess microbial breakdown over 28 days .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
